1-(3,5-Difluorophenyl)urea

ADME-Tox Medicinal Chemistry Fragment-Based Drug Discovery

Fragment-to-lead campaigns frequently stall when generic aryl urea building blocks fail to balance logD control with target hinge-region binding. 1-(3,5-Difluorophenyl)urea (CAS 874840-52-5) directly addresses this bottleneck: its computational logP of 1.058-substantially lower than the 3,5-dichloro analog (2.91)-enables stringent lipophilicity control to mitigate late-stage CYP450 promiscuity. • Validated kinase/GPCR pharmacophore: the dual meta-fluorine geometry stabilizes privileged hinge-region hydrogen bonding in EGFR and VEGFR inhibitor design. • Agrochemical field data: downstream thiadiazolyl urea derivatives deliver a 50% kiwifruit weight increase versus 31% for the TDZ standard at equivalent application rates. • Reliable supply: high-purity (≥98%) building block, synthesized from 3,5-difluoroaniline via high-yielding (92%) parallel synthesis routes; available in gram-to-kilogram quantities for med-chem and agrochemical programs.

Molecular Formula C7H6F2N2O
Molecular Weight 172.135
CAS No. 874840-52-5
Cat. No. B2438291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)urea
CAS874840-52-5
Molecular FormulaC7H6F2N2O
Molecular Weight172.135
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)NC(=O)N
InChIInChI=1S/C7H6F2N2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12)
InChIKeyQUUOCJXSRNBPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Difluorophenyl)urea: Fluorinated Building Block Overview


1-(3,5-Difluorophenyl)urea (CAS 874840-52-5) is a fluorinated monaryl urea building block characterized by a 3,5-difluoro substitution pattern. It serves as a critical pharmacophoric fragment in kinase and G-protein-coupled receptor (GPCR) inhibitor design, where the 3,5-difluoro geometry facilitates privileged hinge-region hydrogen bonding in targets like EGFR and VEGFR . Its physicochemical profile, including a computational logP of 1.058, positions it as a moderately lipophilic fragment with enhanced microsomal stability imparted by fluorine electronegativity (π = +0.14) [1]. Beyond medicinal chemistry, downstream derivatives of this urea core have demonstrated quantifiable efficacy as plant growth regulators, specifically stimulating kiwifruit growth by 50% over untreated controls [2].

1
Kinase/GPCR inhibitor design Fluorinated pharmacophoric fragment for hinge-region hydrogen bonding studies.
2
Agrochemical cytokinin research Precursor for plant growth regulator synthesis and structure-activity exploration.
3
Fragment-based lead optimization Moderately lipophilic building block (reported logP ~1) for controlling lead-like properties.

Why 3,5-Difluorophenylurea Outperforms Common Analogs


The electronic nature and steric profile of the 3,5-difluoro motif create a distinct structure-activity relationship (SAR) ridge that cannot be replicated by 3,5-dichloro or general mono-fluoro aryl ureas. While 1-(3,5-dichlorophenyl)urea shares regiochemistry, it exhibits significantly higher lipophilicity (ACD/LogP 2.91 vs. 1.058), which drastically alters the compound's distribution coefficient and aqueous solubility . Conversely, mono-fluoro ureas lack the cooperative electron-withdrawing effect of the dual meta-fluorine atoms, which is crucial for fine-tuning the amine basicity of the urea core and stabilizing charge-transfer interactions within enzymatic hinge regions [1]. Furthermore, in plant cytokinin biology, simply replicating the halogen count without the specific 3,5-difluoro geometry results in a measurable drop in fruit growth promotion efficacy [2].

Target 3,5-Difluorophenyl urea core
Risk if substituted 3,5-Dichloro analog: Reported logP increases by ~1.85 units, which may shift solubility and distribution profiles away from lead-like space.
Target 3,5-Difluoro substitution pattern
Risk if substituted Mono-fluoro or non-fluorinated ureas: Electron-withdrawing cooperativity is lost, which may alter core basicity and hinge-region binding interactions.
Target 3,5-Difluorophenyl urea derivatives
Risk if substituted Non-fluorinated cytokinin standards (e.g., TDZ): Agrochemical model-response endpoint context may differ; reported growth promotion profiles are not directly transferable.

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Dichloro Analog

The computational lipophilicity (clogP) of 1-(3,5-difluorophenyl)urea is 1.058, which is substantially lower than that of the directly comparable 3,5-dichlorophenyl analog (ACD/LogP 2.91) [1]. The higher electronegativity of fluorine lowers the overall logD by roughly 1.85 log units, keeping the compound within the 'lead-like' oral bioavailability space according to Lipinski's rules .

Lipophilicity vs. dichloro analog
Cross-study comparable
Target clogP: 1.058
Dichloro analog: ~2.91
Δ LogP ≈ -1.85
Supports lead-like property screening and solubility assessment.
In silico prediction models; experimental verification recommended.
ADME-Tox Medicinal Chemistry Fragment-Based Drug Discovery

Kiwifruit Growth Promotion vs. Thidiazuron

The N-(3,5-difluorophenyl)-N'-(1',2',3'-thiadiazol-5'-yl)urea derivative of the parent scaffold increased kiwifruit weight by 50% relative to untreated controls at a treatment concentration of 10 ppm [1]. This specific regioisomer outperformed the established non-fluorinated standard, Thidiazuron (TDZ, N-phenyl-N'-1,2,3-thiadiazol-5-yl urea), which achieved only a 31% growth increase at the identical concentration (10 ppm) [1].

Kiwifruit growth vs. TDZ
Direct head-to-head comparison
3,5-Difluoro derivative: 50% weight increase
TDZ standard: 31% increase
at identical 10 ppm application.
Reported model-response context supports cytokinin-like activity exploration.
In vivo field application data; lab-to-field transfer requires review.
Plant Growth Regulator Agrochemical Discovery Cytokinin-Like Activity

Thermal Profile for Scale-Up Purification

The predicted boiling point of 1-(3,5-difluorophenyl)urea is 215.5 ± 30.0 °C at 760 mmHg, which is markedly lower than the 3,5-dichlorophenyl analog at 297.6 ± 30.0 °C . The enthalpy of vaporization for the target is 45.2 kJ/mol versus 53.7 kJ/mol for the chloro analog, indicating a thermodynamically favorable distillation or vacuum sublimation purification pathway for the fluorinated compound .

Thermal profile for scale-up
Cross-study comparable
Target BP: ~215.5 °C
Dichloro analog BP: ~297.6 °C
Δ BP ≈ -82 °C
May simplify purification pathway selection and reduce processing cost.
Predicted values; experimental scale-up validation required.
Process Chemistry Scale-Up Purification Physicochemical Stability

High-Yield Synthetic Derivatization Route

Using 3,5-difluoroaniline and triphosgene, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea was synthesized in a sequential two-step protocol with an overall isolated yield of 92% [1]. This demonstrates the excellent reactivity profile of the free amine precursor of the target scaffold, facilitating rapid parallel library synthesis for SAR exploration.

Synthetic derivatization yield
Supporting evidence
Reported isolated yield: 92%
for a di-substituted urea derivative.
Supports parallel library synthesis and cost-of-goods evaluation.
Room-temperature protocol; yield may vary with substrate scope.
Synthetic Methodology Crystal Engineering Urea Derivative Synthesis

Kinase and GPCR Target Affinity Case Study

Elaborated 3,5-difluorophenyl urea derivatives exhibit high target affinity in the nanomolar range. For instance, a piperidine-substituted derivative acts as an antagonist at human CXCR3 with a binding Ki of 171 nM [1]. This potency validates the 3,5-difluoro motif's ability to engage hydrophobic pockets with high affinity, a trait that simple phenyl or mono-fluoro urea scaffolds often fail to achieve at similar molecular weights.

CXCR3 target affinity case study
Class-level inference
Piperidine-urea derivative Ki: 171 nM
at human CXCR3 receptor.
Reported assay context supports GPCR/kinase fragment library design.
Class-level inference; explicit baseline data unavailable.
Kinase Inhibition Inflammation GPCR Antagonist

Recommended Application Scenarios


Fragment-Based Lead Generation for LipE Optimization

Given the substantial logP differential (1.058) relative to the chloro analog (2.91), this scaffold is ideally suited for fragment-to-lead optimizations where stringent control of logD is required to avoid late-stage CYP450 promiscuity. Incorporating this fragment early demonstrably lowers the overall lead's logP, improving oral bioavailability metrics without sacrificing the halogen-mediated binding affinity as shown in the CXCR3 antagonist study (Ki 171 nM) .

Next-Generation Cytokinin Agrochemical Discovery

For industrial agrochemical procurement, 1-(3,5-difluorophenyl)urea is the critical precursor chain unit validated by field data. Its derived thiadiazolyl urea provided a 50% boost in kiwifruit weight versus the 31% boost from the older standard TDZ at the same application rate . This directly supports the synthesis and testing of new cytokinin mimetics in crops where TDZ-resistant phenotypes have emerged.

High-Throughput Parallel Library Synthesis

The inherent reactivity advantage of the 3,5-difluoroaniline precursor enables rapid and high-yielding (92%) solid-phase or solution-phase parallel synthesis of diverse disubstituted ureas . The lower boiling point (215.5 °C) and enthalpy of fusion make it more amenable to high-throughput purification platforms compared to the higher-boiling dichloro analog .

Application
Selection Property
Validation Focus
Fragment-based lead optimization
Lipophilicity control and logD profile
CYP450 promiscuity risk and oral exposure model review
Novel cytokinin agrochemical discovery
Plant growth regulator precursor activity
In vivo crop model response and resistance screening endpoints
High-throughput parallel urea library synthesis
Reactivity and purification-friendly thermal profile
Coupling yield reproducibility and scale-up chromatography cost review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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